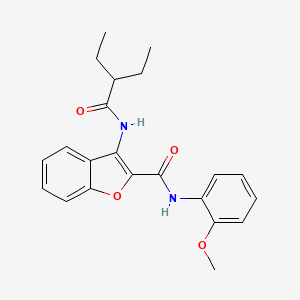![molecular formula C19H18N2O6 B2742416 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester CAS No. 489416-40-2](/img/structure/B2742416.png)
4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester is an organic compound known for its distinctive structure and multifaceted applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of this compound involves multiple steps, often starting with readily available precursors. One common synthetic route includes:
Formation of the Furan-2-carbonyloxy Intermediate: : This begins with the reaction of furan-2-carboxylic acid with a suitable reagent to form the furan-2-carbonyloxy derivative.
Phenyl Group Introduction: : The intermediate is then coupled with a phenyl group through an esterification reaction.
Pyrimidine Ring Construction: : Subsequently, the construction of the pyrimidine ring involves the cyclization of the compound with relevant reagents under controlled conditions.
Final Product Formation: : The last step involves adding the ethyl ester moiety to obtain the final product.
Industrial Production Methods
Industrial-scale synthesis might use more efficient and cost-effective methods, such as catalytic processes and continuous flow reactors, to maximize yield and minimize production time. Reaction conditions like temperature, pressure, and solvent choice are optimized to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation and Reduction: : It can be oxidized or reduced depending on the reagents and conditions used.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on various parts of the molecule.
Hydrolysis: : The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: : Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products Formed
From Oxidation: : Products include oxidized derivatives of the furan and pyrimidine rings.
From Reduction: : Reduced forms of the functional groups present in the molecule.
From Hydrolysis: : The primary product is the corresponding carboxylic acid derivative.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: : It is used as a building block for synthesizing more complex organic molecules.
Biology: : Its structural features are exploited in studying enzyme interactions and molecular binding processes.
Industry: : It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The compound’s effects are exerted through its interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with binding sites complementary to the compound's structure.
Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating enzymes, or by altering receptor activity.
Comparación Con Compuestos Similares
Compared to similar compounds, 4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester exhibits unique properties due to its distinctive structural features.
Similar Compounds
4-[4-(Furan-2-carbonyloxy)-phenyl]-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester: : Lacks the methyl group.
4-(Phenyl-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester: : Lacks the furan ring.
Each variant offers different reactivity profiles and applications, making this compound a unique and valuable compound in various research domains.
Propiedades
IUPAC Name |
ethyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-3-25-18(23)15-11(2)20-19(24)21-16(15)12-6-8-13(9-7-12)27-17(22)14-5-4-10-26-14/h4-10,16H,3H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUROYVXPFPVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)


![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)

![2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2742342.png)
![3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2742345.png)
![2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2742346.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)
![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)
